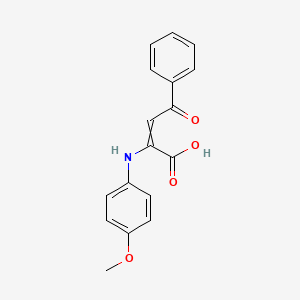
2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid is an organic compound that features a combination of aromatic and aliphatic structures It is characterized by the presence of a methoxy group attached to an aniline moiety, a phenyl group, and a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid typically involves the reaction of 4-methoxyaniline with a suitable acylating agent to introduce the butenoic acid moiety. One common method is the condensation of 4-methoxyaniline with benzoyl chloride, followed by the introduction of the butenoic acid group through a Knoevenagel condensation reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(4-Hydroxyanilino)-4-oxo-4-phenylbut-2-enoic acid.
Reduction: Formation of 2-(4-Methoxyanilino)-4-hydroxy-4-phenylbut-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyanilino)-4-oxo-4-phenylbut-2-enoic acid
- 2-(4-Methoxyanilino)-4-hydroxy-4-phenylbut-2-enoic acid
- 2-(4-Chloroanilino)-4-oxo-4-phenylbut-2-enoic acid
Uniqueness
2-(4-Methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
380587-88-2 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C17H15NO4/c1-22-14-9-7-13(8-10-14)18-15(17(20)21)11-16(19)12-5-3-2-4-6-12/h2-11,18H,1H3,(H,20,21) |
InChI Key |
UKVAPLSGAKJTMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















